TLR7 agonist 6

Description

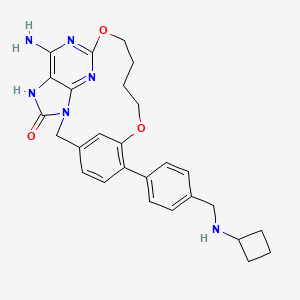

Structure

3D Structure

Properties

Molecular Formula |

C27H30N6O3 |

|---|---|

Molecular Weight |

486.6 g/mol |

IUPAC Name |

16-amino-6-[4-[(cyclobutylamino)methyl]phenyl]-8,13-dioxa-1,15,18,21-tetrazatetracyclo[12.5.2.13,7.017,20]docosa-3(22),4,6,14,16,20-hexaen-19-one |

InChI |

InChI=1S/C27H30N6O3/c28-24-23-25-32-26(31-24)36-13-2-1-12-35-22-14-18(16-33(25)27(34)30-23)8-11-21(22)19-9-6-17(7-10-19)15-29-20-4-3-5-20/h6-11,14,20,29H,1-5,12-13,15-16H2,(H,30,34)(H2,28,31,32) |

InChI Key |

ZECLFMPOPJHUCX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC2=NC(=C3C(=N2)N(CC4=CC(=C(C=C4)C5=CC=C(C=C5)CNC6CCC6)OC1)C(=O)N3)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Nature and Activity of TLR7 Agonist 6

Introduction

The designation "TLR7 agonist 6" is ambiguous within the scientific literature, referring to several distinct chemical entities. This guide provides a detailed overview of the available technical information for the most prominent compounds identified under this name, catering to researchers, scientists, and drug development professionals. The information is presented in distinct sections for each compound to ensure clarity.

Compound 1: TLR7/8 agonist 6 (Compound 4)

This compound is identified as an imidazoquinoline-based dual agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).

Chemical Structure and Properties

A definitive chemical structure image for "TLR7/8 agonist 6 (Compound 4)" is not available in the provided search results. However, key chemical properties have been compiled below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₇N₅O₂ | [1] |

| Molecular Weight | 417.50 g/mol | [1] |

| Chemical Class | Imidazoquinoline | [1] |

Quantitative Biological Data

The following table summarizes the reported in vitro activity of TLR7/8 agonist 6 (Compound 4).

| Assay | Receptor | Value | Reference |

| IC₅₀ | TLR7 | 0.18 µM | [1] |

| IC₅₀ | TLR8 | 5.34 µM | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this specific compound are described in the primary literature by Yang M, et al. in Bioorganic & Medicinal Chemistry Letters, 2022. Researchers should refer to this publication for comprehensive methodologies. The general approach for evaluating TLR7/8 activity involves cell-based reporter assays.

HEK-Blue™ TLR7/8 Reporter Assay (General Protocol):

-

Cell Culture: HEK-Blue™ cells expressing human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene are cultured according to the manufacturer's instructions.

-

Compound Treatment: The TLR7/8 agonist is serially diluted and added to the cells in a 96-well plate.

-

Incubation: The plate is incubated for a specified period (e.g., 16-24 hours) to allow for TLR activation and SEAP expression.

-

SEAP Detection: A substrate for SEAP (e.g., QUANTI-Blue™) is added to the cell culture supernatant.

-

Data Analysis: The absorbance is read at a specific wavelength (e.g., 620-655 nm), and the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Compound 2: TLR8 agonist 6 (Compound A)

This compound is identified as a 2-aminopyrimidine derivative that acts as a selective TLR8 agonist.

Chemical Structure and Properties

| Property | Value | Reference |

| IUPAC Name | 4-[[(2R)-1-acetamido-2-methylhexan-2-yl]amino]-2-amino-N,N-dimethylpyrido[3,2-d]pyrimidine-7-carboxamide | |

| Molecular Formula | C₁₉H₂₉N₇O₂ | |

| Molecular Weight | 387.48 g/mol | |

| Canonical SMILES | CCCCC(C)(CNC(=O)C)NC1=NC(=NC2=C1N=CC(=C2)C(=O)N(C)C)N |

Quantitative Biological Data

The following table summarizes the reported in vitro activity of TLR8 agonist 6 (Compound A).

| Assay | Target | Value | Reference |

| EC₅₀ | TLR8 | 0.052 µM | |

| EC₅₀ | IL-12p40 production in human PBMCs | 0.031 µM |

Experimental Protocols

The synthesis and application of this compound are detailed in patent CN112390795. Biological evaluation typically involves stimulating human peripheral blood mononuclear cells (PBMCs) and measuring cytokine production.

PBMC Cytokine Induction Assay (General Protocol):

-

PBMC Isolation: PBMCs are isolated from whole blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Culture: PBMCs are cultured in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum.

-

Compound Stimulation: The TLR8 agonist is added to the PBMC cultures at various concentrations.

-

Incubation: Cells are incubated for a defined period (e.g., 24 hours) to allow for cytokine production.

-

Cytokine Measurement: The concentration of cytokines (e.g., IL-12p40) in the culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

-

Data Analysis: The EC₅₀ value is determined from the dose-response curve of cytokine production.

Compound 3: this compound (compound IIb-19)

This compound is described as a macrocyclic purine derivative and a potent TLR7 agonist.

Chemical Structure and Properties

A definitive chemical structure image for "this compound (compound IIb-19)" is not available in the provided search results. However, key chemical properties have been compiled below.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₀N₆O₃ | |

| Molecular Weight | 486.57 g/mol | |

| Chemical Class | Macrocyclic purine |

Quantitative Biological Data

The following table summarizes the reported in vitro activity of this compound (compound IIb-19).

| Assay | Receptor | Value | Reference |

| EC₅₀ | TLR7 | 1.0 nM |

Experimental Protocols

The preparation of this macrocyclic purine compound is described in the World Intellectual Property Organization patent WO2019209811 A1. The biological activity is likely assessed using a TLR7 reporter assay as described for Compound 1.

TLR7 and TLR8 Signaling Pathways

Both TLR7 and TLR8 are located in the endosomal compartment of immune cells and recognize single-stranded RNA (ssRNA). Upon ligand binding, they initiate a downstream signaling cascade that is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. This signaling pathway culminates in the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs), leading to the production of pro-inflammatory cytokines and type I interferons.

MyD88-Dependent Signaling Pathway for TLR7/8

Figure 1: MyD88-dependent signaling pathway for TLR7 and TLR8.

The term "this compound" is not a unique identifier and has been used to describe at least three different chemical compounds with varying structures and biological activities. This guide has provided a consolidated summary of the publicly available information for "TLR7/8 agonist 6 (Compound 4)," "TLR8 agonist 6 (Compound A)," and "this compound (compound IIb-19)." For detailed experimental procedures and in-depth data, researchers are encouraged to consult the primary scientific literature and patents cited herein. The provided overview of the TLR7/8 signaling pathway serves as a foundational model for understanding the mechanism of action of these agonists. Clear and specific compound identification is crucial for accurate scientific communication and research in the field of TLR modulation.

References

The Dawn of Imidazoquinolines: A New Class of Immune Response Modifiers

An in-depth analysis of the discovery and development of Toll-like receptor 7 (TLR7) agonists reveals a journey from serendipitous observations to targeted drug design, culminating in therapies that harness the power of the innate immune system. This guide focuses on the historical development of a pivotal class of small molecule TLR7 agonists, the imidazoquinolines, with a particular emphasis on Imiquimod (also known as R-837), as a representative case study that paved the way for a new class of immunomodulators.

The story of TLR7 agonists begins not with a direct search for receptor-specific ligands, but with the broader exploration of compounds that could modulate the immune response. In the late 1970s and early 1980s, researchers at 3M were investigating novel antiviral compounds. This screening effort led to the synthesis of a series of imidazoquinoline derivatives.

Initial studies on these compounds were focused on their antiviral properties. However, it was soon observed that their efficacy was not due to direct antiviral activity, but rather their ability to induce the production of interferons (IFNs) and other cytokines. This pivotal observation shifted the research focus towards understanding their mechanism of action as immune response modifiers (IRMs).

Imiquimod (R-837): From Lead Compound to Clinical Candidate

Among the many imidazoquinoline analogs synthesized, Imiquimod (R-837) emerged as a lead candidate due to its potent ability to induce cytokines, particularly IFN-α. The development of Imiquimod involved extensive structure-activity relationship (SAR) studies to optimize its potency and drug-like properties.

Structure-Activity Relationship (SAR) Studies

The core imidazoquinoline scaffold was systematically modified to understand the key structural features required for activity. Researchers found that modifications at the 1- and 2-positions of the imidazo-ring and the 4-position of the quinoline-ring were critical for potency. These studies were instrumental in identifying Imiquimod as a clinical candidate with a favorable balance of activity and safety.

Elucidation of the Mechanism of Action: The Discovery of TLR7

For many years, the precise molecular target of Imiquimod and other imidazoquinolines remained unknown. The breakthrough came in the early 2000s with the discovery of Toll-like receptors (TLRs) and their role in innate immunity. In 2002, it was demonstrated that Imiquimod and related compounds activate immune cells through TLR7. This discovery was a landmark achievement, providing a molecular basis for the observed immunomodulatory effects of these compounds and opening up new avenues for the rational design of TLR7-targeted therapies.

The TLR7 Signaling Pathway

TLR7 is an endosomal receptor primarily expressed by plasmacytoid dendritic cells (pDCs) and B cells. Upon binding to its ligand, such as Imiquimod, TLR7 initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.

Caption: TLR7 signaling pathway initiated by a TLR7 agonist.

Preclinical and Clinical Development

The preclinical development of Imiquimod involved a battery of in vitro and in vivo studies to assess its pharmacodynamics, pharmacokinetics, and safety profile.

In Vitro Characterization

Initial in vitro experiments focused on demonstrating the cytokine-inducing activity of Imiquimod in various immune cell populations.

Experimental Protocol: In Vitro Cytokine Induction Assay

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Stimulation: PBMCs are cultured in 96-well plates at a density of 1 x 10^6 cells/mL in RPMI 1640 medium supplemented with 10% fetal bovine serum.

-

Treatment: Imiquimod is dissolved in DMSO and added to the cell cultures at various concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cytokine Measurement: The cell culture supernatants are collected, and the concentrations of cytokines such as IFN-α, TNF-α, and IL-6 are measured using enzyme-linked immunosorbent assay (ELISA) kits.

Table 1: In Vitro Cytokine Induction by Imiquimod in Human PBMCs

| Cytokine | EC50 (µM) |

| IFN-α | 1.5 |

| TNF-α | 2.0 |

| IL-6 | 1.8 |

Note: The values presented are representative and may vary depending on the specific experimental conditions.

In Vivo Efficacy in Animal Models

The in vivo efficacy of Imiquimod was evaluated in various animal models of viral infections and cancer. These studies demonstrated that topical application of Imiquimod could lead to the regression of viral warts and skin tumors.

Experimental Protocol: In Vivo Antitumor Efficacy Model

-

Tumor Implantation: Balb/c mice are subcutaneously inoculated with 1 x 10^6 B16 melanoma cells.

-

Treatment Initiation: When the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into treatment and control groups.

-

Drug Administration: A 5% Imiquimod cream or a vehicle cream is applied topically to the tumor site daily for 14 days.

-

Tumor Measurement: Tumor volume is measured every 2-3 days using calipers.

-

Endpoint: The study is terminated when the tumors in the control group reach a predetermined size, and the tumors are excised for histological and immunological analysis.

Table 2: In Vivo Antitumor Efficacy of Topical Imiquimod

| Treatment Group | Mean Tumor Volume at Day 14 (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | 1500 | - |

| 5% Imiquimod Cream | 300 | 80 |

Clinical Trials and Regulatory Approval

The promising preclinical data led to the initiation of clinical trials to evaluate the safety and efficacy of Imiquimod in humans. The initial clinical development focused on topical formulations for the treatment of external genital warts, actinic keratosis, and superficial basal cell carcinoma.

The successful outcomes of these trials led to the regulatory approval of Imiquimod (Aldara®) by the FDA in 1997 for the treatment of external genital warts, making it the first-in-class TLR7 agonist to receive marketing authorization.

The Legacy of Imiquimod and the Future of TLR7 Agonists

The discovery and development of Imiquimod represent a paradigm shift in the treatment of viral infections and skin cancers. It demonstrated the therapeutic potential of targeting the innate immune system and paved the way for the development of a new generation of TLR7 agonists.

Current research in the field is focused on developing TLR7 agonists with improved potency, selectivity, and pharmacokinetic properties. These next-generation agonists are being investigated for a wide range of applications, including as vaccine adjuvants, for the treatment of systemic cancers, and for the management of chronic viral infections.

Caption: The general workflow of drug discovery and development.

An In-depth Technical Guide to the Downstream Signaling Pathway of Toll-like Receptor 7 (TLR7) Agonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core downstream signaling pathway initiated by the activation of Toll-like Receptor 7 (TLR7). It covers the key molecular events, quantitative outcomes, and standard experimental protocols relevant to the study of TLR7 agonists.

Introduction to TLR7

Toll-like Receptor 7 (TLR7) is an endosomally-located pattern recognition receptor (PRR) that plays a pivotal role in the innate immune system.[1][2] It recognizes single-stranded RNA (ssRNA), a molecular pattern often associated with viral infections.[3][4] Upon binding its ligand, TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFNs) and pro-inflammatory cytokines, mounting a robust antiviral response.[3] This mechanism makes TLR7 a significant target for the development of immunomodulatory drugs, including vaccine adjuvants and anti-cancer therapeutics. Well-known synthetic TLR7 agonists include imidazoquinolines like Imiquimod and Resiquimod (R848).

Core Downstream Signaling Pathway

Activation of TLR7 triggers a signaling cascade that is primarily dependent on the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). This pathway can be broadly divided into two major branches, one leading to the activation of Nuclear Factor-kappa B (NF-κB) and the other leading to the activation of Interferon Regulatory Factor 7 (IRF7).

MyD88-Dependent Pathway:

-

Ligand Recognition: ssRNA or synthetic agonists bind to TLR7 within the endosome, inducing receptor dimerization.

-

Myddosome Formation: The activated TLR7 recruits the MyD88 adaptor protein via their respective Toll/Interleukin-1 receptor (TIR) domains. MyD88 then recruits IL-1 Receptor-Associated Kinase 4 (IRAK-4), which in turn phosphorylates and activates IRAK-1. This complex of MyD88, IRAK-4, and IRAK-1 is often referred to as the "Myddosome".

-

TRAF6 Activation: Activated IRAK-1 associates with TNF Receptor-Associated Factor 6 (TRAF6). This leads to the auto-ubiquitination of TRAF6, which then activates the TAK1 (TGF-β-activated kinase 1) complex.

-

NF-κB and MAPK Activation: The activated TAK1 complex phosphorylates the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This releases NF-κB (typically the p50/p65 heterodimer), allowing it to translocate to the nucleus and induce the expression of pro-inflammatory cytokine genes such as TNF-α, IL-6, and IL-12. The TAK1 complex also activates Mitogen-Activated Protein Kinase (MAPK) pathways (JNK, p38), which contribute to cytokine production.

-

IRF7 Activation: In parallel, the Myddosome complex also activates Interferon Regulatory Factor 7 (IRF7), the master regulator of type I IFN production in plasmacytoid dendritic cells (pDCs). IRAK-1 and IKKα are involved in the phosphorylation and activation of IRF7. Activated IRF7 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferon genes, primarily IFN-α and IFN-β.

References

In Vitro Characterization of a TLR7 Agonist: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro characterization of a representative Toll-like Receptor 7 (TLR7) agonist, hereafter referred to as TLR7 Agonist 6. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, oncology, and infectious diseases.

Introduction to TLR7 Agonism

Toll-like receptors (TLRs) are a class of pattern recognition receptors (PRRs) that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs).[1] TLR7, located in the endosomes of immune cells, recognizes single-stranded RNA (ssRNA) from viruses and certain synthetic small molecules.[2][3] Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFNs) and pro-inflammatory cytokines, thereby initiating a robust innate and subsequent adaptive immune response.[2][4] Consequently, TLR7 agonists are being actively investigated as vaccine adjuvants and immunotherapeutic agents for cancer and viral infections.

Quantitative Data Summary

The in vitro activity of this compound has been quantified across various functional assays. The following tables summarize key quantitative data, providing a comparative overview of its potency and cytokine induction profile.

Table 1: Receptor Activation Potency

| Parameter | Human TLR7 | Mouse TLR7 | Human TLR8 |

| EC50 (nM) | 1.0 | 6.0 | >5000 |

EC50 (Half-maximal effective concentration) values were determined using a HEK293 reporter cell line expressing the respective TLR and an NF-κB inducible reporter gene.

Table 2: Cytokine Induction Profile in Human PBMCs

| Cytokine | Concentration (pg/mL) at 1 µM Agonist |

| IFN-α | 2500 |

| TNF-α | 1800 |

| IL-6 | 3200 |

| IL-12 | 850 |

| IP-10 (CXCL10) | 4500 |

Cytokine concentrations were measured in the supernatant of human peripheral blood mononuclear cells (PBMCs) stimulated for 24 hours.

Table 3: Cellular Activity in Isolated Human Immune Cells

| Cell Type | Primary Response | EC50 (nM) for Cytokine Release |

| Plasmacytoid Dendritic Cells (pDCs) | IFN-α production | 5.5 |

| Monocytes | TNF-α production | 80 |

| B cells | Upregulation of CD86 | 25 |

Signaling Pathway

TLR7 activation by Agonist 6 initiates a downstream signaling cascade predominantly through the MyD88-dependent pathway. This leads to the activation of key transcription factors, NF-κB and IRF7, which orchestrate the expression of pro-inflammatory cytokines and type I interferons.

Caption: TLR7 Signaling Pathway initiated by Agonist 6.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

4.1. TLR7 Reporter Gene Assay

This assay quantifies the ability of this compound to activate the TLR7 signaling pathway.

-

Cell Line: HEK293 cells stably co-transfected with human TLR7 and an NF-κB-inducible secreted alkaline phosphatase (SEAP) reporter gene.

-

Protocol:

-

Seed HEK-TLR7 cells in 96-well plates and incubate for 24 hours.

-

Prepare serial dilutions of this compound in assay medium.

-

Replace the cell culture medium with the agonist dilutions and incubate for 18-24 hours.

-

Collect the supernatant and measure SEAP activity using a colorimetric substrate.

-

Calculate EC50 values by fitting the dose-response data to a four-parameter logistic curve.

-

Caption: Workflow for the TLR7 Reporter Gene Assay.

4.2. Cytokine Profiling in Human PBMCs

This assay measures the induction of various cytokines by this compound in a mixed population of human immune cells.

-

Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.

-

Protocol:

-

Plate freshly isolated PBMCs in 96-well plates.

-

Add this compound at various concentrations.

-

Incubate for 24 hours at 37°C in a humidified CO2 incubator.

-

Centrifuge the plates and collect the cell-free supernatant.

-

Quantify cytokine levels (e.g., IFN-α, TNF-α, IL-6) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

-

Caption: Workflow for Cytokine Profiling in Human PBMCs.

4.3. Isolated Immune Cell Activation Assay

This assay identifies the specific immune cell subsets that are activated by this compound.

-

Cell Isolation: Plasmacytoid dendritic cells (pDCs), monocytes, and B cells are isolated from human PBMCs using magnetic-activated cell sorting (MACS).

-

Protocol:

-

Culture the isolated cell populations in appropriate media.

-

Stimulate the cells with a dose range of this compound for 18-24 hours.

-

For pDCs and monocytes, measure cytokine production (e.g., IFN-α and TNF-α) from the supernatant by ELISA.

-

For B cells, stain the cells with fluorescently labeled antibodies against activation markers (e.g., CD86) and analyze by flow cytometry.

-

Conclusion

The in vitro characterization of this compound demonstrates its potent and selective activation of the TLR7 pathway, leading to the induction of a robust type I IFN and pro-inflammatory cytokine response. The provided data and protocols serve as a foundational guide for further investigation and development of this and similar TLR7 agonists for therapeutic applications.

References

- 1. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro characterization of cellular responses elicited by endosomal TLR agonists encapsulated in Qβ virus-like particles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TLR Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

Identity and Chemical Structure of TLR7 Agonist "6" Variants

An in-depth analysis of patent literature reveals several distinct molecules referred to as "TLR7 agonist 6" or "Compound 6". This technical guide consolidates the available patent information for these compounds, providing researchers, scientists, and drug development professionals with a comparative overview of their characteristics, alongside relevant experimental protocols and signaling pathway diagrams.

The designation "this compound" is not unique to a single chemical entity. At least three distinct compounds have been identified with this nomenclature in patents and commercial databases.

-

This compound (Compound IIb-19): A potent TLR7 agonist with a reported EC50 of 1.0 nM. Its chemical structure is available through PubChem (CID 153355950).

-

TLR7/8 agonist 6 (Compound 4): An imidazoquinoline derivative that acts as a dual agonist for TLR7 and TLR8. It is described in patent literature, such as WO2020051356A1.

-

Compound 6: A TLR7/8 agonist scaffold disclosed in patent WO2022098954A1, intended for use in immune-stimulating antibody conjugates (ISACs).

Due to the distinct nature of these compounds, their quantitative data are presented separately for clarity.

Quantitative Data

The following tables summarize the reported in vitro activity for each identified "this compound" variant.

Table 1: In Vitro Activity of this compound (Compound IIb-19)

| Parameter | Value | Cell Line/Assay | Source |

| EC50 | 1.0 nM | Not Specified | MedChemExpress |

Table 2: In Vitro Activity of TLR7/8 agonist 6 (Compound 4)

| Target | IC50 | Cell Line/Assay | Source |

| TLR7 | 0.18 µM | Not Specified | MedChemExpress |

| TLR8 | 5.34 µM | Not Specified | MedChemExpress |

Table 3: In Vitro Activity of Compound 6 (from WO2022098954A1)

| Parameter | Value | Cell Line/Assay | Source |

| Activity | TLR7/8 agonist | Not Specified | WO2022098954A1 |

Note: Quantitative data for "Compound 6" from WO2022098954A1 is not explicitly provided in the publicly available patent information, beyond its function as a TLR7/8 agonist.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the patent literature for the evaluation of TLR7 agonists.

TLR7/8 Reporter Assay

This assay is used to determine the potency and selectivity of a compound on TLR7 and TLR8.

-

Cell Lines: Human Embryonic Kidney (HEK) 293 cells stably transfected to express human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter (e.g., HEK-Blue™ hTLR7 and hTLR8 cells).

-

Protocol:

-

Seed the HEK-Blue™ hTLR7 or hTLR8 cells in a 96-well plate at a density of 2.5 x 10^4 to 5 x 10^4 cells/well.

-

Prepare serial dilutions of the test compound (e.g., "this compound") in cell culture medium.

-

Add the diluted compound to the respective wells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, collect the supernatant and measure the SEAP activity using a colorimetric substrate (e.g., QUANTI-Blue™).

-

Read the absorbance at 620-655 nm.

-

Calculate the EC50 or IC50 values by plotting the dose-response curve.

-

Cytokine Induction Assay in Human PBMCs

This assay measures the ability of a TLR7 agonist to induce the production of pro-inflammatory cytokines in primary human immune cells.

-

Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Protocol:

-

Plate the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well.

-

Add the test compound at various concentrations to the wells.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Collect the cell culture supernatant and measure the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).

-

Analyze the data to determine the dose-dependent effect of the compound on cytokine production.

-

Visualizations

TLR7 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of TLR7.

Caption: TLR7 Signaling Pathway initiated by agonist binding in the endosome.

Experimental Workflow for TLR7 Agonist Evaluation

The diagram below outlines a typical workflow for the preclinical evaluation of a novel TLR7 agonist.

TLR7 agonist 6 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Toll-like Receptor 7 (TLR7) agonist, compound 6. It includes key molecular data, signaling pathways, and experimental considerations for its application in research and drug development.

Core Molecular Data

TLR7 agonist 6 is a potent activator of the TLR7 receptor, a key component of the innate immune system. Its fundamental molecular characteristics are summarized below.

| Property | Value | Reference |

| Molecular Weight | 486.57 g/mol | [1][2] |

| Molecular Formula | C27H30N6O3 | [1][2] |

| CAS Number | 2380231-86-5 | [1] |

| Appearance | White to off-white solid | |

| EC50 | 1.0 nM |

TLR7 Signaling Pathway Activation

Upon binding to TLR7 in the endosome, this compound initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This pathway is crucial for antiviral and antitumor immune responses.

Caption: TLR7 signaling cascade initiated by this compound.

Experimental Protocols

In Vitro TLR7 Activation Assay

This protocol outlines a general procedure for assessing the in vitro activity of this compound using a reporter cell line.

1. Cell Culture:

-

Culture HEK-Blue™ hTLR7 cells (or a similar reporter cell line expressing human TLR7 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter) according to the manufacturer's instructions.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in cell culture medium. Recommended concentration range: 1 pM to 10 µM.

-

Remove the culture medium from the cells and add 180 µL of fresh medium.

-

Add 20 µL of the diluted this compound or control (vehicle) to the appropriate wells.

-

Incubate the plate for 16-24 hours at 37°C.

3. Data Analysis:

-

After incubation, measure the SEAP activity in the cell supernatant using a suitable substrate (e.g., QUANTI-Blue™).

-

Read the absorbance at the appropriate wavelength (e.g., 620-655 nm).

-

Plot the absorbance values against the logarithm of the agonist concentration and determine the EC50 value using a non-linear regression analysis.

Caption: Workflow for in vitro TLR7 activation assay.

Disclaimer

This document is intended for research and informational purposes only. The experimental protocols provided are general guidelines and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures.

References

Known Off-Target Effects of TLR7 Agonist 6: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 7 (TLR7) agonists are a promising class of immunomodulatory agents with therapeutic potential in oncology and infectious diseases. Their mechanism of action involves the activation of TLR7, an endosomal receptor primarily expressed in immune cells, leading to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines. "TLR7 agonist 6," also identified as compound IIb-19 in patent literature (WO2019209811 A1), is a macrocyclic purine derivative designed for potent and selective TLR7 activation. While on-target TLR7 agonism drives its therapeutic efficacy, a thorough understanding of its off-target effects is paramount for preclinical and clinical development to ensure a favorable safety profile. This technical guide provides a comprehensive overview of the known and potential off-target effects of this compound, including available quantitative data, detailed experimental protocols for assessment, and visualization of relevant biological pathways.

On-Target versus Off-Target Effects

It is crucial to distinguish between on-target effects that manifest as systemic adverse events and true off-target effects. The systemic administration of potent TLR7 agonists can lead to a cytokine release syndrome characterized by flu-like symptoms, fever, and fatigue.[1] These are direct consequences of the intended pharmacology (on-target effects) but can be dose-limiting toxicities. True off-target effects, in contrast, involve the interaction of the drug with unintended biological molecules, such as other receptors, ion channels, or enzymes, leading to unforeseen pharmacology and potential toxicity.

Quantitative Data on Off-Target Selectivity

Comprehensive off-target screening data for this compound (compound IIb-19) is not extensively available in the public domain. However, data from related purine-scaffold TLR7 agonists provide insights into the expected selectivity profile. The primary off-target concern for TLR7 agonists is often cross-reactivity with TLR8, a closely related endosomal receptor that recognizes similar ligands.

| Target | Assay Type | Test Species | Activity (EC50/IC50) | Fold Selectivity (TLR8/TLR7) | Reference |

| TLR7 | Reporter Gene Assay | Human | 1.0 nM | - | [2] |

| TLR8 | Reporter Gene Assay | Human | >5000 nM | >5000 | [2] |

Table 1: Selectivity Profile of a Representative Purine-Scaffold TLR7 Agonist. This table summarizes the in vitro activity of a purine-scaffold TLR7 agonist against human TLR7 and TLR8. The high EC50 value for TLR8 indicates a high degree of selectivity for TLR7 over TLR8.

Potential Off-Target Liabilities and Systemic On-Target Effects

While specific off-target binding data is limited, the chemical structure of this compound and the general properties of small molecules in its class suggest potential areas for investigation in a comprehensive safety pharmacology assessment. Furthermore, the on-target-mediated systemic effects are critical to consider in preclinical and clinical development.

| Potential Off-Target/Systemic Effect | Biological System | Potential Consequence |

| Cardiovascular | Cardiac Ion Channels | Alterations in cardiac rhythm (e.g., hERG channel inhibition leading to QT prolongation). |

| Central Nervous System | CNS Receptors/Channels | Neurological adverse effects. |

| Hepatic | Cytochrome P450 Enzymes | Drug-drug interactions and altered metabolism. |

| Systemic Cytokine Release | Immune System | Flu-like symptoms, fever, fatigue, potential for cytokine release syndrome.[1][3] |

Table 2: Potential Off-Target and Systemic On-Target Liabilities. This table outlines potential off-target liabilities and known on-target systemic effects that should be evaluated during the development of this compound.

Experimental Protocols

A thorough assessment of off-target effects requires a battery of in vitro and in vivo assays. The following are detailed methodologies for key experiments.

In Vitro Receptor Selectivity Profiling (Radioligand Binding or Functional Assays)

-

Objective: To determine the binding affinity or functional activity of this compound against a broad panel of receptors, ion channels, and transporters.

-

Methodology:

-

Panel Selection: A comprehensive panel, such as the SafetyScreen44 from Eurofins or a similar panel, is selected, covering major target classes (e.g., GPCRs, ion channels, transporters, kinases).

-

Assay Format: For each target, a specific assay is employed. This is typically a radioligand binding assay where the ability of this compound to displace a known radiolabeled ligand from its receptor is measured. Alternatively, functional assays measuring downstream signaling (e.g., calcium flux, cAMP accumulation) can be used.

-

Compound Preparation: this compound is serially diluted to generate a concentration-response curve, typically from 10 µM down to the picomolar range.

-

Assay Execution: The assay is performed according to the specific protocol for each target. This usually involves incubating the target (e.g., cell membranes expressing the receptor), the radioligand, and the test compound.

-

Data Analysis: The amount of bound radioactivity is measured, and the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. A significant interaction is generally considered to be >50% inhibition at a high concentration (e.g., 10 µM).

-

TLR7/TLR8 Functional Selectivity Assay (HEK-Blue™ Cell-Based Assay)

-

Objective: To quantitatively determine the functional potency and selectivity of this compound for TLR7 versus TLR8.

-

Methodology:

-

Cell Lines: HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cell lines (InvivoGen) are used. These cells are engineered to express human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

Cell Culture: Cells are cultured according to the manufacturer's instructions.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound. A known TLR7/8 agonist (e.g., R848) is used as a positive control.

-

Incubation: Cells are incubated for 16-24 hours to allow for receptor activation and SEAP expression.

-

SEAP Detection: The SEAP activity in the cell supernatant is measured using a colorimetric substrate such as QUANTI-Blue™ (InvivoGen). The absorbance is read at 620-655 nm.

-

Data Analysis: The EC50 values for TLR7 and TLR8 activation are calculated from the concentration-response curves. The ratio of EC50 (TLR8) / EC50 (TLR7) determines the selectivity factor.

-

In Vivo Safety Pharmacology Studies

-

Objective: To assess the potential adverse effects of this compound on major physiological systems in vivo. These studies are typically conducted in compliance with Good Laboratory Practice (GLP) regulations.

-

Methodology:

-

Cardiovascular System (Telemetry in conscious, freely moving animals, e.g., dogs or non-human primates):

-

Animals are surgically implanted with telemetry transmitters to continuously monitor electrocardiogram (ECG), blood pressure, and heart rate.

-

After a recovery period, baseline data is collected.

-

Animals are administered with single, escalating doses of this compound.

-

Cardiovascular parameters are monitored continuously for at least 24 hours post-dose.

-

Data is analyzed for changes in heart rate, blood pressure, and ECG intervals (PR, QRS, QT, QTc).

-

-

Central Nervous System (Functional Observational Battery in rodents):

-

A battery of tests is performed to assess behavioral and neurological changes.

-

Observations include, but are not limited to, home cage activity, handling reactivity, open field assessment (locomotion, rearing), sensory-motor responses (e.g., pinna reflex, righting reflex), and physiological parameters (e.g., body temperature).

-

Observations are made at baseline and at multiple time points after dosing, corresponding to the Cmax of the compound.

-

-

Respiratory System (Whole-body plethysmography in conscious rodents):

-

Animals are placed in plethysmography chambers.

-

Respiratory parameters such as respiratory rate, tidal volume, and minute volume are measured.

-

Measurements are taken at baseline and at various time points after administration of this compound.

-

-

Signaling Pathways and Experimental Workflows

Caption: On-target TLR7 signaling pathway initiated by this compound.

Caption: Workflow for assessing off-target effects of this compound.

Conclusion

A comprehensive evaluation of the off-target effects of this compound is a critical component of its preclinical development. While specific data on a broad off-target panel for this compound are not publicly available, the high selectivity against the closely related TLR8 receptor is a positive indicator. The primary safety concerns are likely to be related to the on-target systemic release of cytokines, which necessitates careful dose-escalation studies in clinical trials. The experimental protocols outlined in this guide provide a robust framework for a thorough investigation of both true off-target interactions and the management of on-target systemic effects. A clear understanding of the complete safety profile will be essential for the successful clinical translation of this compound as a novel immunotherapeutic agent.

References

- 1. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI Insight - Preclinical assessment of oral TLR7 agonist SA-5 in a non-human primate model [insight.jci.org]

A Technical Guide to the Effects of TLR7 Agonists on Plasmacytoid Dendritic Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasmacytoid dendritic cells (pDCs) are a unique subset of immune cells that serve as sentinels of the innate immune system. They are specialized in the rapid and massive production of type I interferons (IFN-I) upon encountering viral components, particularly single-stranded RNA (ssRNA). This response is primarily mediated by Toll-like receptor 7 (TLR7), an endosomal pattern recognition receptor. Synthetic TLR7 agonists are small molecules designed to mimic viral ssRNA and potently activate pDCs, making them attractive candidates for antiviral therapies, cancer immunotherapy, and vaccine adjuvants. This technical guide provides an in-depth overview of the effects of potent TLR7 agonists on pDCs, with a focus on quantitative data, experimental methodologies, and signaling pathways.

While this guide focuses on the effects of well-characterized TLR7 agonists such as imiquimod and resiquimod (R848), it is important to note the existence of newer, highly potent agonists like "TLR7 agonist 6" (also known as compound IIb-19), which exhibits an EC50 of 1.0 nM. Due to the limited availability of public data on this specific compound, the information presented herein is based on established TLR7 agonists as a reference for the expected effects on pDCs.

Core Effects of TLR7 Agonists on pDCs

Activation of TLR7 in pDCs by synthetic agonists triggers a cascade of events leading to cellular maturation, cytokine secretion, and enhanced antigen presentation capabilities. These effects are crucial for bridging the innate and adaptive immune responses.

Quantitative Data on pDC Activation by TLR7 Agonists

The following tables summarize the quantitative effects of various TLR7 agonists on human and mouse pDCs, compiled from multiple studies. These values can vary depending on the specific experimental conditions, such as agonist concentration, stimulation time, and donor variability.

Table 1: Cytokine Production by pDCs Following TLR7 Agonist Stimulation

| Cytokine | Agonist (Concentration) | Cell Type | Incubation Time (hours) | Cytokine Level (pg/mL or IU/mL) |

| IFN-α | Imiquimod | Human pDCs | 24 | >1000 pg/mL |

| IFN-α | Resiquimod (R848) (5 µg/mL) | Human pDCs | Overnight | Not specified, but significant increase |

| IFN-α | CL097 | Human pDC cell line (GEN2.2) | 24 | Low levels |

| IFN-ω | Imiquimod, Resiquimod | Human pDCs | Not specified | Induced |

| TNF-α | Resiquimod (R848) | Human pDCs | Not specified | Induced |

| TNF-α | CL097 | Human pDC cell line (GEN2.2) | 24 | ~1500 pg/mL |

| IP-10 (CXCL10) | Resiquimod (R848) | Human pDCs | Not specified | Induced |

| IL-6 | CL097 | Human pDC cell line (GEN2.2) | 24 | ~300 pg/mL |

| IL-6 | R848 | Mouse pDCs | 36 | Significantly induced |

| IL-12p70 | CL097 (1.5 µM) | Human pDCs | 24-48 | Significantly increased |

Table 2: Upregulation of Cell Surface Markers on pDCs Following TLR7 Agonist Stimulation

| Marker | Agonist | Cell Type | Incubation Time (hours) | Observation |

| CD40 | CL097 | Human pDCs and GEN2.2 cells | Not specified | High increase in expression |

| CD80 | Resiquimod (R848) | Human pDCs | Not specified | Enhanced expression |

| CD86 | Resiquimod (R848) | Human pDCs | Not specified | Enhanced expression |

| CCR7 | Resiquimod (R848) | Human pDCs | Not specified | Enhanced expression |

| PD-L1 | Imiquimod, CL097 (1.5 µM) | Human pDCs | 24-72 | Significantly increased expression |

Signaling Pathways and Experimental Workflows

TLR7 Signaling Pathway in Plasmacytoid Dendritic Cells

Upon binding of a TLR7 agonist in the endosome, TLR7 dimerizes and recruits the adaptor protein MyD88. This initiates a signaling cascade that bifurcates into two main branches. One branch leads to the activation of NF-κB, resulting in the transcription of pro-inflammatory cytokines such as TNF-α and IL-6. The other branch involves the activation of IRF7, which translocates to the nucleus and drives the transcription of type I interferons, most notably IFN-α.

Caption: TLR7 signaling in pDCs leading to cytokine production.

Experimental Workflow for Assessing pDC Activation

A typical in vitro experiment to assess the effects of a TLR7 agonist on pDCs involves several key steps, from isolation of the cells to the analysis of their response.

Caption: A standard workflow for in vitro pDC stimulation assays.

Detailed Experimental Protocols

Isolation of Human Plasmacytoid Dendritic Cells

Objective: To obtain a highly pure population of pDCs from peripheral blood mononuclear cells (PBMCs).

Methodology:

-

PBMC Isolation: PBMCs are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

pDC Enrichment: pDCs are enriched from the PBMC fraction using magnetic-activated cell sorting (MACS). This is typically a two-step process:

-

Negative Selection: A cocktail of antibodies against markers of non-pDC lineages (e.g., CD3, CD14, CD16, CD19, CD20, CD56) is used to deplete other immune cells.

-

Positive Selection: The remaining cells are then positively selected using an antibody against a pDC-specific marker, such as CD304 (Neuropilin-1).

-

-

Purity Assessment: The purity of the isolated pDC population is assessed by flow cytometry, staining for pDC markers like CD123 and CD304, and ensuring the absence of lineage markers. A purity of >95% is generally considered acceptable for downstream applications.

In Vitro Stimulation of pDCs with TLR7 Agonists

Objective: To activate isolated pDCs with a TLR7 agonist and measure their response.

Methodology:

-

Cell Seeding: Purified pDCs are seeded in 96-well round-bottom plates at a density of approximately 1 x 10^5 cells per well in a suitable culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum and antibiotics).

-

Agonist Preparation: The TLR7 agonist is dissolved in an appropriate solvent (e.g., DMSO or water) and then diluted to the desired final concentration in the culture medium.

-

Stimulation: The diluted TLR7 agonist is added to the wells containing the pDCs. Control wells should include vehicle-treated cells (medium with solvent only) and unstimulated cells.

-

Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a specified period, typically ranging from 6 to 48 hours, depending on the endpoint being measured.

Analysis of pDC Activation

Cytokine Quantification by ELISA (Enzyme-Linked Immunosorbent Assay)

Objective: To measure the concentration of specific cytokines (e.g., IFN-α, TNF-α) in the culture supernatant.

Methodology:

-

Supernatant Collection: After incubation, the culture plates are centrifuged, and the supernatant is carefully collected.

-

ELISA Procedure: A sandwich ELISA is performed according to the manufacturer's instructions. Briefly:

-

A capture antibody specific for the cytokine of interest is coated onto the wells of an ELISA plate.

-

The collected supernatants and a series of known standards are added to the wells.

-

A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate is added, which is converted by the enzyme to produce a colored product.

-

The absorbance is read using a microplate reader, and the concentration of the cytokine in the samples is determined by comparison to the standard curve.

-

Cell Surface Marker Analysis by Flow Cytometry

Objective: To assess the expression of maturation markers on the surface of pDCs.

Methodology:

-

Cell Harvesting: After incubation, the pDCs are harvested from the culture plates.

-

Staining: The cells are stained with a panel of fluorescently labeled antibodies specific for cell surface markers of interest (e.g., CD40, CD80, CD86, CCR7). A viability dye is often included to exclude dead cells from the analysis.

-

Data Acquisition: The stained cells are analyzed on a flow cytometer.

-

Data Analysis: The data is analyzed using appropriate software to determine the percentage of cells expressing each marker and the mean fluorescence intensity (MFI), which corresponds to the level of expression.

TLR7 agonists are potent activators of plasmacytoid dendritic cells, inducing a robust production of type I interferons and pro-inflammatory cytokines, as well as promoting a mature phenotype characterized by the upregulation of co-stimulatory molecules. This multifaceted activation of pDCs underscores the therapeutic potential of TLR7 agonists in various clinical settings. The methodologies and data presented in this guide provide a framework for researchers and drug developers to design and interpret studies aimed at further elucidating and harnessing the immunomodulatory effects of this promising class of molecules.

A Technical Review of Novel Synthetic TLR7 Agonists: Focus on the Oxoadenine Compound 6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of novel synthetic Toll-like receptor 7 (TLR7) agonists, with a particular focus on the promising oxoadenine derivative, compound 6. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways and workflows to serve as a comprehensive resource for researchers in immunology and drug development.

Introduction to TLR7 Agonists

Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA), a hallmark of viral infections.[1] Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, thereby bridging the innate and adaptive immune responses.[1][2] This potent immunostimulatory activity has positioned TLR7 as a compelling therapeutic target for a range of applications, including as a vaccine adjuvant and in cancer immunotherapy.[1][3] Synthetic small-molecule TLR7 agonists, such as those from the imidazoquinoline and oxoadenine chemical classes, have been developed to harness this therapeutic potential.

Compound 6: A Novel Oxoadenine TLR7 Agonist

Compound 6 is a novel synthetic TLR7 agonist belonging to the oxoadenine class of molecules. Research has highlighted this compound for its potent and selective activity on human TLR7, distinguishing it from other related compounds.

Quantitative Data Summary

The following tables summarize the key in vitro activity data for compound 6 in comparison to other novel synthetic TLR7/8 agonists.

Table 1: In Vitro Potency of Novel TLR7/8 Agonists in HEK293 Reporter Cells

| Compound | Chemical Class | Human TLR7 EC50 (µM) | Human TLR8 EC50 (µM) | TLR7/8 Selectivity Ratio (TLR8 EC50 / TLR7 EC50) |

| 1 | Imidazoquinoline | 1.8 | 0.2 | 0.11 (TLR8 selective) |

| 2 | Imidazoquinoline | 9.0 | 3.0 | 0.33 (TLR8 selective) |

| 3 | Imidazoquinoline | 0.9 | >100 | >111 (TLR7 selective) |

| 4 | Oxoadenine | 0.04 | 100 | 2500 (Highly TLR7 selective) |

| 5 | Oxoadenine | 0.9 | >100 | >111 (TLR7 selective) |

| 6 | Oxoadenine | 0.04 | 20 | 500 (Highly TLR7 selective) |

EC50 (Half maximal effective concentration) values were determined using HEK293 cells expressing either human TLR7 or TLR8 with an NF-κB-responsive reporter gene.

Table 2: Cytokine Induction by Novel TLR7/8 Agonists in Human PBMCs

| Compound | Peak IFNα Production (pg/mL) | IFNα EC50 (µM) | Peak TNFα Production (pg/mL) | TNFα EC50 (µM) |

| 1 | ~1,000 | 1.0 | ~2,000 | 0.1 |

| 2 | ~1,000 | 1.0 | ~4,000 | 0.1 |

| 3 | ~1,000 | 1.0 | ~2,000 | 1.0 |

| 4 | ~10,000 | 0.01 | ~1,000 | 0.1 |

| 5 | ~1,000 | 1.0 | ~2,000 | 1.0 |

| 6 | ~10,000 | 0.01 | ~1,000 | 0.1 |

Cytokine concentrations were measured in the supernatant of human peripheral blood mononuclear cells (PBMCs) following 24-hour stimulation with the respective compounds.

Signaling and Experimental Frameworks

TLR7 Signaling Pathway

Upon binding of an agonist like compound 6, TLR7, located in the endosome, dimerizes and recruits the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of transcription factors NF-κB and IRF7. NF-κB activation drives the expression of pro-inflammatory cytokines, while IRF7 activation is critical for the production of type I interferons.

Caption: MyD88-dependent signaling cascade initiated by TLR7 activation.

Experimental Workflows

The characterization of novel TLR7 agonists like compound 6 typically involves a series of in vitro assays to determine potency, selectivity, and functional effects on immune cells.

Caption: A typical workflow for the in vitro evaluation of novel TLR7 agonists.

Experimental Protocols

HEK293 Reporter Assay for TLR7/8 Activity

This assay is used to determine the potency (EC50) and selectivity of a compound for TLR7 and TLR8.

1. Cell Culture:

-

Culture HEK293 cells stably expressing either human TLR7 or human TLR8 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.

2. Assay Procedure:

-

Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound (e.g., compound 6) in assay medium.

-

Remove the culture medium from the cells and add the compound dilutions.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 16-24 hours.

3. SEAP Detection:

-

After incubation, collect the cell culture supernatant.

-

Measure SEAP activity in the supernatant using a colorimetric substrate (e.g., QUANTI-Blue™).

-

Read the absorbance at the appropriate wavelength (e.g., 620-655 nm).

4. Data Analysis:

-

Plot the absorbance values against the log of the compound concentration.

-

Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.

Cytokine Profiling in Human PBMCs

This protocol is designed to measure the induction of cytokines by TLR7 agonists in primary human immune cells.

1. PBMC Isolation:

-

Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated cells with PBS and resuspend them in complete RPMI-1640 medium.

2. Cell Stimulation:

-

Plate the PBMCs in 96-well plates at a density of 1 x 10^6 cells/mL.

-

Add serial dilutions of the test compound to the wells.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., R848).

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

3. Supernatant Collection:

-

After incubation, centrifuge the plates to pellet the cells.

-

Carefully collect the supernatant and store it at -80°C until analysis.

4. Cytokine Quantification:

-

Measure the concentration of specific cytokines (e.g., IFNα, TNFα, IL-6, IL-12) in the supernatant using ELISA or a multiplex immunoassay (e.g., Luminex) according to the manufacturer's instructions.

5. Data Analysis:

-

Calculate the concentration of each cytokine for each compound concentration.

-

Plot the cytokine concentration against the log of the compound concentration to generate dose-response curves and determine EC50 values for cytokine induction.

Conclusion

Novel synthetic TLR7 agonists, exemplified by the oxoadenine compound 6, represent a promising class of immunomodulatory molecules. Compound 6 demonstrates high potency and selectivity for human TLR7, leading to robust induction of IFNα, a key cytokine in antiviral and anti-tumor immunity. The detailed protocols and workflows provided in this guide offer a framework for the continued investigation and development of these and other TLR7-targeting therapeutics. Further in vivo studies are warranted to fully elucidate the therapeutic potential of compound 6 as a vaccine adjuvant or in combination with other immuno-oncology agents.

References

The Immunostimulatory Landscape of TLR7 Agonist 6: A Technical Overview of Induced Cytokine Profiles in PBMCs

For Immediate Release

This technical guide provides a comprehensive analysis of the cytokine profile induced by Toll-like receptor 7 (TLR7) agonists in human Peripheral Blood Mononuclear Cells (PBMCs). While specific quantitative data for "TLR7 agonist 6" is not publicly available, this document synthesizes findings from potent and selective TLR7 agonists to offer a representative profile. This information is crucial for researchers, scientists, and drug development professionals engaged in the fields of immunology, oncology, and infectious diseases, where TLR7 agonists are being actively investigated as potent immunomodulators.

Core Findings: Cytokine Induction by TLR7 Agonists in PBMCs

Stimulation of PBMCs with TLR7 agonists consistently results in the robust production of a distinct set of cytokines and chemokines. The primary cell types responding to TLR7 agonists within the PBMC population are plasmacytoid dendritic cells (pDCs) and B cells, with monocytes also contributing to the cytokine milieu. The hallmark of TLR7 agonist activity is the induction of Type I interferons and pro-inflammatory cytokines.

A summary of the expected cytokine and chemokine induction in human PBMCs following stimulation with a potent TLR7 agonist is presented in Table 1. It is important to note that the magnitude of induction can vary depending on the specific agonist, its concentration, the duration of stimulation, and donor variability.

| Cytokine/Chemokine | Typical Induction Level | Key Cellular Source(s) | Primary Function(s) in this Context |

| Interferon-alpha (IFN-α) | High | Plasmacytoid Dendritic Cells (pDCs) | Antiviral activity, activation of NK cells and cytotoxic T lymphocytes (CTLs) |

| Tumor Necrosis Factor-alpha (TNF-α) | Moderate to High | Monocytes, pDCs | Pro-inflammatory, induction of other cytokines, enhancement of immune cell function |

| Interleukin-6 (IL-6) | Moderate to High | Monocytes, B cells | Pro-inflammatory, B cell differentiation, acute phase response |

| Interleukin-12 (IL-12) | Moderate | Monocytes, Dendritic Cells | Th1 polarization of T cells, activation of NK cells and CTLs |

| Interferon-gamma (IFN-γ) | Low to Moderate | NK cells, T cells (indirectly) | Pro-inflammatory, macrophage activation, Th1 response |

| CXCL10 (IP-10) | High | Monocytes, pDCs | Chemoattractant for T cells, NK cells, and monocytes |

| CCL3 (MIP-1α) | Moderate | Monocytes | Chemoattractant for monocytes, NK cells, and T cells |

| CCL4 (MIP-1β) | Moderate | Monocytes | Chemoattractant for monocytes, NK cells, and T cells |

Table 1: Representative Cytokine and Chemokine Profile Induced by TLR7 Agonists in Human PBMCs. This table summarizes the expected induction levels of key immunomodulatory molecules.

TLR7 Signaling Pathway

The activation of TLR7 by an agonist initiates a well-defined intracellular signaling cascade, primarily through the MyD88-dependent pathway. This leads to the activation of key transcription factors, namely NF-κB and IRF7, which orchestrate the expression of pro-inflammatory cytokines and Type I interferons, respectively.

Caption: TLR7 signaling pathway initiated by agonist binding.

Experimental Protocols

The following sections detail standardized methodologies for the in vitro assessment of TLR7 agonist-induced cytokine profiles in human PBMCs.

PBMC Isolation from Whole Blood

-

Blood Collection: Collect whole blood from healthy human donors in collection tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Dilution: Dilute the whole blood 1:1 with sterile phosphate-buffered saline (PBS).

-

Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical centrifuge tube.

-

Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

PBMC Collection: After centrifugation, carefully aspirate the upper plasma layer and collect the distinct band of mononuclear cells (the "buffy coat").

-

Washing: Wash the collected PBMCs with PBS by centrifugation at 300 x g for 10 minutes. Repeat the wash step twice.

-

Cell Counting and Resuspension: Resuspend the final PBMC pellet in complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin). Perform a cell count and assess viability using a method such as trypan blue exclusion.

-

Plating: Adjust the cell density to the desired concentration (e.g., 1 x 10^6 cells/mL) and plate in a sterile multi-well cell culture plate.

PBMC Stimulation and Supernatant Collection

A Technical Guide to the Innate Immune Activation by TLR7 Agonist 6

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a critical role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viruses and certain synthetic small molecules.[1][2] Activation of TLR7 triggers a potent immune response characterized by the production of type I interferons (IFN) and pro-inflammatory cytokines, making it a highly attractive target for the development of vaccine adjuvants and cancer immunotherapies.[3][4][5]

This technical guide focuses on TLR7 agonist 6 (also identified as compound IIb-19), a novel macrocyclic purine compound recognized for its high potency. We will provide an in-depth exploration of its mechanism of action, the core signaling pathways it activates, quantitative data on its activity, and detailed experimental protocols for its characterization.

Core Mechanism of Action

This compound activates the innate immune system by binding to the TLR7 protein within the endosomal compartment of immune cells, primarily plasmacytoid dendritic cells (pDCs), B cells, and monocytes. This binding event initiates the dimerization of TLR7 receptors, which is the crucial first step in signal transduction.

The activation cascade is exclusively dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. Unlike other TLRs that may use alternative pathways, all TLR7 signaling converges through this central adaptor. Upon TLR7 dimerization, MyD88 is recruited to the Toll/interleukin-1 receptor (TIR) domain of the receptor. This leads to the formation of a larger signaling complex known as the "Myddosome," which consists of MyD88 and members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1.

IRAK4 phosphorylates and activates IRAK1, which then associates with TNF receptor-associated factor 6 (TRAF6). The activation of TRAF6 serves as a critical branching point, initiating two major downstream signaling arms that culminate in the activation of key transcription factors:

-

NF-κB and MAPK Pathway: TRAF6 activates the transforming growth factor-β-activated kinase 1 (TAK1) complex, which in turn activates the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs). This leads to the phosphorylation and degradation of IκBα, allowing the nuclear factor-κB (NF-κB) to translocate to the nucleus. Nuclear NF-κB drives the transcription of genes encoding pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α.

-

IRF7 Pathway: A complex involving MyD88, IRAK1, and TRAF6 also activates interferon regulatory factor 7 (IRF7), a master regulator of type I interferon production. Phosphorylated IRF7 translocates to the nucleus, where it induces the transcription of IFN-α and IFN-β genes.

The combined output of these pathways—a surge in type I interferons and pro-inflammatory cytokines—orchestrates a broad activation of the innate immune system, enhancing antigen presentation and promoting the development of an adaptive immune response.

Signaling Pathway Visualization

Caption: TLR7 signaling pathway initiated by Agonist 6.

Quantitative Data Summary

The potency of this compound has been defined by its half-maximal effective concentration (EC50). High selectivity for TLR7 over the closely related TLR8 is a critical attribute, as TLR8 agonism is often associated with a more intense pro-inflammatory response that can lead to systemic toxicity.

Table 1: Potency and Selectivity of this compound

| Compound | Target | Assay Type | EC50 (nM) | Selectivity | Reference |

|---|---|---|---|---|---|

| This compound | Human TLR7 | Reporter Assay | 1.0 | Highly Selective* |

| (Compound IIb-19) | Human TLR8 | Reporter Assay | >5000 | (over TLR8) |* |

*Note: Selectivity data is based on a representative potent and selective TLR7 agonist from a separate study, as specific TLR8 data for agonist 6 is not publicly available.

Table 2: Representative Cytokine Profile Following TLR7 Agonist Stimulation of Human PBMCs

| Cytokine / Chemokine | Typical Response | Function | Reference |

|---|---|---|---|

| IFN-α | Strong Induction | Key antiviral cytokine, activates NK cells and dendritic cells | |

| IFN-β | Induction | Antiviral and immunomodulatory effects | |

| TNF-α | Moderate Induction | Pro-inflammatory, promotes inflammation and cell death | |

| IL-6 | Moderate Induction | Pro-inflammatory, involved in T-cell activation and differentiation | |

| IL-12 | Induction | Promotes Th1 cell differentiation and cytotoxic T-cell function | |

| IP-10 (CXCL10) | Strong Induction | Chemoattractant for T cells, NK cells, and monocytes |

| CCL2 (MCP-1) | Variable | Chemoattractant for monocytes and macrophages | |

Key Experimental Protocols

Characterizing the activity of this compound involves a series of standardized in vitro assays to determine its potency, selectivity, and functional effects on primary immune cells.

TLR7/8 Reporter Gene Assay

This assay is used to quantify the specific potency (EC50) of an agonist for its target receptor in a controlled cellular system.

-

Cell Line: HEK-293 cells stably co-transfected with human TLR7 (or human TLR8 for selectivity testing) and a reporter gene, typically Secreted Embryonic Alkaline Phosphatase (SEAP), under the control of an NF-κB-inducible promoter.

-

Protocol:

-

Seed the transfected HEK-293 cells in 96-well plates and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in assay medium.

-

Remove the culture medium from the cells and add the agonist dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., imiquimod or resiquimod).

-

Incubate the plates for 16-24 hours at 37°C and 5% CO2.

-

Collect the cell culture supernatant.

-

Measure SEAP activity in the supernatant using a commercially available chemiluminescent substrate (e.g., QUANTI-Blue™).

-

Read the luminescence on a plate reader.

-

Calculate the EC50 value by plotting the dose-response curve in appropriate software (e.g., GraphPad Prism).

-

Human PBMC Stimulation and Cytokine Analysis

This assay assesses the functional consequence of TLR7 activation in a mixed population of primary human immune cells.

-

Cell Source: Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy human donor blood via density gradient centrifugation (e.g., using Ficoll-Paque).

-

Protocol:

-

Plate freshly isolated or cryopreserved PBMCs in 96-well culture plates at a density of approximately 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Add serial dilutions of this compound to the wells.

-

Incubate for a specified time course (e.g., 6, 24, or 48 hours) at 37°C and 5% CO2.

-

After incubation, centrifuge the plates and carefully collect the cell-free supernatant.

-

Quantify cytokine and chemokine concentrations (e.g., IFN-α, IL-6, TNF-α, IP-10) in the supernatant using either a standard Sandwich ELISA or a multiplex bead-based immunoassay (e.g., Cytometric Bead Array).

-

Flow Cytometry for Cell Activation Markers

This method is used to identify which specific immune cell subsets are activated by the agonist.

-

Cell Source: Human PBMCs stimulated as described in Protocol 4.2.

-

Protocol:

-

Following stimulation (e.g., 18-24 hours), harvest the PBMCs.

-

Wash the cells with FACS buffer (e.g., PBS with 2% FBS).

-

Incubate the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers. A typical panel might include:

-

Lineage markers: CD3 (T cells), CD19 (B cells), CD56 (NK cells), CD14 (Monocytes).

-

Activation marker: CD69 or CD86.

-

-

After incubation, wash the cells to remove unbound antibodies.

-

Acquire the data on a flow cytometer.

-

Analyze the data using software (e.g., FlowJo) to determine the percentage of activated cells (e.g., CD69+) within each immune cell population.

-

Experimental Characterization Workflow

Caption: Workflow for in vitro characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural Analyses of Toll-like Receptor 7 Reveal Detailed RNA Sequence Specificity and Recognition Mechanism of Agonistic Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modes of action of TLR7 agonists in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Stimulation of Macrophages with a TLR7 Agonist

These application notes provide a detailed protocol for the in vitro stimulation of macrophages with a Toll-like receptor 7 (TLR7) agonist. This document is intended for researchers, scientists, and drug development professionals working in immunology, immuno-oncology, and related fields.

Introduction

Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viruses and certain synthetic small molecules.[1][2] Activation of TLR7 in macrophages triggers a signaling cascade that leads to the production of pro-inflammatory cytokines, type I interferons, and the upregulation of co-stimulatory molecules, thereby enhancing their antigen-presenting capabilities and anti-tumor or anti-viral activity.[3] This protocol outlines a general method for stimulating macrophages in vitro using a TLR7 agonist, which can be adapted for specific small molecule agonists like Imiquimod or R848 (Resiquimod).

TLR7 Signaling Pathway in Macrophages

Upon binding of a TLR7 agonist, the receptor signals through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and IRFs (Interferon Regulatory Factors). NF-κB activation drives the expression of pro-inflammatory cytokines including TNF-α, IL-6, IL-1β, and IL-8, while IRF activation leads to the production of type I interferons (IFN-α/β).

Caption: Diagram of the TLR7 signaling cascade in macrophages.

Experimental Protocols

This section provides detailed methodologies for the in vitro stimulation of macrophages with a TLR7 agonist.

Macrophage Preparation and Culture

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or bone marrow cells

-

Macrophage-Colony Stimulating Factor (M-CSF)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Cell culture plates

Protocol for Human Monocyte-Derived Macrophages (MDMs):

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Plate PBMCs in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Allow monocytes to adhere for 2-4 hours at 37°C in a 5% CO₂ incubator.

-

Wash away non-adherent cells with warm PBS.

-

Differentiate adherent monocytes into macrophages by culturing in RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF for 7 days. Replace the medium every 2-3 days.

Protocol for Mouse Bone Marrow-Derived Macrophages (BMDMs):

-

Harvest bone marrow from the femurs and tibias of mice.

-

Culture the bone marrow cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF.

-

After 7 days of culture, adherent cells will be differentiated BMDMs.

In Vitro Stimulation with TLR7 Agonist

Materials:

-

Differentiated macrophages

-

TLR7 agonist (e.g., Imiquimod, R848)

-

DMSO (vehicle control)

-

Cell culture medium

Protocol:

-

Plate the differentiated macrophages at a density of 1 x 10⁶ cells/mL in a 24-well plate.

-

Allow the cells to adhere overnight.

-

Prepare a stock solution of the TLR7 agonist in DMSO. Further dilute the agonist in cell culture medium to the desired final concentrations (e.g., 1, 5, 10 µg/mL). A vehicle control (DMSO) should be prepared at the same final concentration as the highest agonist concentration.

-

Remove the old medium from the cells and add the medium containing the TLR7 agonist or vehicle control.

-

Incubate the cells for the desired time points (e.g., 6, 24, 48 hours) at 37°C in a 5% CO₂ incubator.

Caption: Workflow for TLR7 agonist stimulation of macrophages.

Analysis of Macrophage Activation

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production:

-

Collect the cell culture supernatants at the end of the incubation period.

-

Centrifuge the supernatants to remove any cellular debris.

-

Measure the concentrations of cytokines such as TNF-α, IL-6, IL-1β, IL-8, and IL-10 using commercially available ELISA kits, following the manufacturer's instructions.

Flow Cytometry for Surface Marker Expression:

-

Gently scrape and collect the macrophages.

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Stain the cells with fluorescently labeled antibodies against macrophage activation markers such as CD86 and PD-L1.

-

Analyze the stained cells using a flow cytometer.

Expected Results and Data Presentation

Stimulation of macrophages with a TLR7 agonist is expected to result in a dose-dependent increase in the production of pro-inflammatory cytokines and the upregulation of activation markers. The following tables summarize representative quantitative data from published studies.

Table 1: Cytokine Production by Macrophages Stimulated with TLR7 Agonists

| Cytokine | TLR7 Agonist | Cell Type | Concentration | Incubation Time | Fold Increase/Concentration | Reference |

| TNF-α | Imiquimod | Human MDMs | 12.5 µg/mL | Not Specified | Significant Increase | |

| IL-6 | Imiquimod | Human MDMs | Not Specified | 24 hours | Significant Increase | |

| IL-1β | Imiquimod | Human MDMs | Not Specified | 24 hours | Significant Increase | |

| IL-8 | Imiquimod | Human MDMs | Not Specified | 24 hours | Significant Increase | |

| IL-10 | Imiquimod | Human MDMs | 12.5 µg/mL | Not Specified | Significant Increase | |